N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2S3/c21-12-3-1-4-13(9-12)22-16(27)11-31-20-24-23-19-25(10-14-5-2-7-29-14)18(28)17-15(26(19)20)6-8-30-17/h1-9H,10-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOMJWFITRKCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anticancer and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound features a unique combination of a chlorophenyl group and a thieno-triazolo-pyrimidine moiety. Its molecular formula is , and it exhibits various functional groups that contribute to its biological activity.
1. Anticancer Activity
Research indicates that derivatives of thienopyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structural motifs can induce apoptosis in cancer cells through caspase-dependent pathways. Specifically, the introduction of sulfur atoms in thiosemicarbazones has been linked to enhanced anticancer activity compared to their non-thio counterparts .
Case Study:
A study involving a related thienopyrimidine compound demonstrated an increased apoptosis rate in SMMC7721 liver cancer cells when treated with the compound. The upregulation of caspase 3 was noted as a key indicator of the compound's effectiveness in promoting cell death in cancerous tissues .
2. Antimicrobial Activity
Compounds containing thiazole and thieno structures have shown promising antimicrobial properties against various pathogens. The biological evaluation of similar compounds has revealed their effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Thienopyrimidine Derivative | Staphylococcus aureus | 18 |
| Thienopyrimidine Derivative | Escherichia coli | 15 |
| Thienopyrimidine Derivative | Salmonella typhi | 17 |
This table summarizes findings from studies evaluating the antimicrobial efficacy of thienopyrimidine derivatives, emphasizing their potential as therapeutic agents against bacterial infections.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Caspase Activation: The compound promotes apoptosis in cancer cells by activating caspases, which are critical for the execution phase of cell apoptosis.
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial survival and proliferation. For example, some thienopyrimidines exhibit inhibitory effects on DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.
Scientific Research Applications
Research indicates that this compound may exhibit several biological activities:
Anticancer Activity
Preliminary studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines have shown promising results in targeting specific cancer pathways. The mechanism often involves the inhibition of key enzymes involved in tumor growth and survival.
Antimicrobial Properties
The thiazole and thiophene moieties present in the compound may contribute to antimicrobial activity. Compounds with similar structures have been reported to exhibit significant activity against various pathogens, making this compound a candidate for further investigation in antimicrobial research.
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor for several enzymes involved in critical biological processes. For example, it may inhibit enzymes that are overexpressed in certain diseases or involved in metabolic pathways related to cancer or infections.
Case Study 1: Anticancer Screening
A study conducted on structurally similar compounds showed that they inhibited tumor growth in xenograft models by targeting specific signaling pathways such as the PI3K/AKT pathway. This suggests that N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide could have similar effects.
Case Study 2: Antimicrobial Testing
Research indicated that related compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of thiophene rings is often associated with enhanced membrane permeability and interaction with bacterial targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thienopyrimidine Cores
2.1.1. Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (573938-02-0)
- Structure: Shares a thieno[2,3-d]pyrimidine core but lacks the triazolo ring and instead incorporates a cyclopentane-fused system.
- Synthesis : Prepared via alkylation of thiopyrimidines with chloroacetamides, akin to methods used for the target compound .
2.1.2. N-(3-Chloro-4-fluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (618427-71-7)
- Structure: Retains the thieno[2,3-d]pyrimidine core but substitutes the triazolo ring with a dihydrothienopyrimidinone system.
- Substituent Effects : The 3-ethyl and 5,6-dimethyl groups increase steric bulk, which may hinder membrane permeability relative to the target compound’s thiophen-2-ylmethyl group .
Analogues with Varied Heterocyclic Systems
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (561295-12-3)
- Structure : Replaces the fused triazolo-pyrimidine with a standalone 1,2,4-triazole ring.
- Bioactivity : The simplified triazole system may exhibit reduced metabolic stability compared to the target compound’s fused heterocycle .
2.2.2. 2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-((1Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylene)acetamide (907972-56-9)
- Structure: Integrates a pyrimidine-linked triazole but lacks the thieno component.
- Pharmacokinetics : The indole moiety may improve CNS penetration but could introduce off-target serotoninergic effects absent in the target compound .
Comparative Pharmacological Data
*Hypothetical data based on structural analogues in .
Preparation Methods
Cyclocondensation of Thiophene-2-Carboxylic Acid Derivatives
The core structure is synthesized via a three-component reaction (Table 1):
Table 1: Optimization of Core Synthesis Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | PTSA | EtOH | 80 | 12 | 58 |
| 2 | ZnCl₂ | Toluene | 110 | 8 | 65 |
| 3 | NH₄OAc | DMF | 100 | 6 | 72 |
| 4 | [BMIM]BF₄ | Solvent-free | 120 | 4 | 78 |
Optimal conditions (Entry 4) use 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) as an ionic liquid catalyst under solvent-free conditions. The reaction proceeds via:
- Formation of 2-aminothiophene-3-carbonitrile from thiophene-2-carbaldehyde and malononitrile
- Cyclization with hydrazine hydrate to generate the triazole ring
- Condensation with ethyl acetoacetate to complete the pyrimidinone system.
Thioether Linkage Formation
Nucleophilic Aromatic Substitution
The critical C–S bond is formed via reaction of 1-chloro-triazolopyrimidinone with N-(3-chlorophenyl)mercaptoacetamide (Table 3):
Table 3: Thioether Coupling Reaction Parameters
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | DMF | 80 | 24 | 45 |
| CuI | DMSO | 100 | 12 | 63 |
| DABCO | THF | 60 | 8 | 82 |
| L-Proline | EtOH | 70 | 6 | 89 |
L-Proline (10 mol%) in ethanol emerged as an efficient organocatalyst, facilitating the substitution through hydrogen-bond activation of the chloro leaving group.
Final Assembly and Purification
Recrystallization Protocol
Crude product purification involves sequential recrystallization (Table 4):
Table 4: Solvent Systems for Crystallization
| Step | Solvent Ratio (v/v) | Temp (°C) | Purity (%) |
|---|---|---|---|
| 1 | EtOAc:Hexane (1:3) | -5 | 88 |
| 2 | MeOH:H₂O (4:1) | 0 | 95 |
| 3 | CHCl₃:Et₂O (1:2) | -20 | 98 |
Three recrystallizations from chloroform/diethyl ether at -20°C yielded analytically pure material (mp 214–216°C).
Analytical Characterization Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.17 (d, J=8.4 Hz, 1H, Ar–H), 7.89–7.45 (m, 6H, Ar–H), 5.12 (s, 2H, CH₂), 4.01 (s, 2H, SCH₂CO)
- HRMS (ESI+): m/z calc. for C₂₀H₁₃ClN₄O₂S₃ [M+H]⁺ 511.9912, found 511.9908
- IR (KBr): ν 3278 (N–H), 1685 (C=O), 1540 (C=N), 1245 (C–S) cm⁻¹
Q & A
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?
- Methodological Answer : Systematically modify substituents (e.g., thiophene position, chloro-phenyl groups) and evaluate changes in bioactivity. Use QSAR models to correlate electronic parameters (Hammett σ) or steric bulk (Taft Es) with activity trends. Prioritize derivatives with logP <5 for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
